Sulfo-Cyanine3 NHS ester

Vue d'ensemble

Description

Water soluble, amino-reactive sulfo-Cyanine3 NHS ester. Efficiently labels proteins and peptides in purely aqueous solution, without need for organic co-solvent. Ideal for proteins with low solubility, and proteins prone to denaturation.This product is an analog of Cy3 NHS ester. Sulfo-Cyanine3 NHS ester replaces Cy3, Alexa Fluor 546, and DyLight 549 for all applications.

Applications De Recherche Scientifique

Bioconjugation Techniques

Sulfo-Cyanine3 NHS ester is extensively used in various bioconjugation techniques. This includes the labeling of proteins with fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides. It is also involved in the chemical synthesis of peptides. The reactions with NHS esters like Sulfo-Cyanine3 are generally high-yield and reliable, though the compounds are sensitive to air moisture and water traces in solvents (Klykov & Weller, 2015).

Mucoadhesiveness in Pharmaceutical Applications

In pharmaceutical research, Sulfo-Cyanine3 NHS ester derivatives have been compared with other polymers for their mucoadhesive properties. Such studies are crucial for developing drug delivery systems that require prolonged adhesion to mucosal surfaces. Sulfo-Cyanine3 NHS ester derivatives have shown a capability to form covalent bonds with mucus, enhancing mucoadhesiveness (Leichner et al., 2019).

Analytical Chemistry: Quantitative Assays and Kinetics

The Sulfo-Cyanine3 NHS ester plays a significant role in analytical chemistry, particularly in spectrophotometric methods. These methods have been developed for the analysis of sulfo-NHS, a chromophore related to Sulfo-Cyanine3 NHS ester. Such analyses are vital for determining the concentration and purity of NHS ester compounds in various reaction conditions, optimizing their use in laboratory settings (Presentini, 2017).

Gas-Phase Protein Crosslinking

Sulfo-Cyanine3 NHS ester has been demonstrated to be effective in gas-phase intra-molecular crosslinking of protein cations. This application is particularly important in mass spectrometry, where understanding the 3-D structures of proteins and their interaction sites is crucial. The Sulfo-Cyanine3 NHS ester facilitates the crosslinking process, enabling detailed protein structure analysis (Webb et al., 2013).

Cell-Extracellular Matrix Mechanical Interactions

In the field of cell biology, Sulfo-Cyanine3 NHS ester-related compounds have been used to study cell-extracellular matrix (ECM) mechanical interactions. For instance, N-hydroxysuccinimide-acrylamide (NHS-AA) ester, a related compound, has been employed to prepare polyacrylamide gels for such studies. These gels mimic the stiffness and protein coating of natural ECM, providing insights into cell behavior and interactions (Kumai et al., 2021).

Propriétés

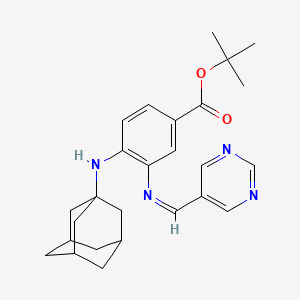

IUPAC Name |

potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWGQSGULWNMHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38KN3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo-Cyanine3 NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B610977.png)

![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)

![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)

![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)